2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS/c1-18-4-10-21(11-5-18)24-16-27-26(29(24)23-14-8-20(3)9-15-23)31-17-25(30)28-22-12-6-19(2)7-13-22/h4-16H,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSMHRGVVOTRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Thioacetamide Introduction: The imidazole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetamide group.
Substitution with p-Tolyl Groups: The final step involves the substitution of the imidazole ring with p-tolyl groups using a suitable electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The p-tolyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazole-thioacetamides have shown effectiveness against various pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial potential.
Anticancer Activity
Studies have demonstrated that 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer).
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell growth and survival.
Antitubercular Activity
In vitro studies have shown that this compound has potential antitubercular activity against Mycobacterium tuberculosis. The evaluation included:
- Zone of Inhibition : Measured to assess efficacy.
- Minimum Lethal Concentration (MLC) : Determined for active compounds.
Case Studies
Several studies have documented the synthesis and evaluation of imidazole-thioacetamide derivatives, highlighting their pharmacological activities:
- Study on Antimicrobial Properties :
- Anticancer Evaluation :
- Antitubercular Activity Assessment :
Mechanism of Action
The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the thioacetamide group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Tabulated Comparison of Key Features
Research Findings and Implications
- Substituent Effects : Para-tolyl groups enhance lipophilicity, but excessive bulk (e.g., indole in ) may reduce solubility. Electron-withdrawing groups (e.g., nitro in ) correlate with higher cytotoxicity.
- Heterocycle Impact : Imidazole’s hydrogen-bonding capacity (via NH groups) may favor target interactions compared to oxadiazole’s electron-deficient core.
- Synthetic Methodologies : Crystallographic tools like SHELX () are critical for resolving structural features, aiding in SAR studies .
Biological Activity
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound characterized by an imidazole ring linked to a thioether and acetamide moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C22H25N3OS
- Molecular Weight : 379.5 g/mol
- CAS Number : 1207042-05-4
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects against bacterial pathogens and its potential as an anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .
Anticancer Potential
The imidazole ring has been associated with anticancer properties due to its ability to interact with biological macromolecules involved in cell proliferation. Studies on related thioacetanilides suggest that they may act as inhibitors of HIV reverse transcriptase, which is a target for anticancer therapies . Additionally, the compound’s structural characteristics may enhance its efficacy against cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated the following:
- Antimicrobial Efficacy : The compound showed promising results against various strains of bacteria. The inhibition zones were significantly larger than those of control compounds, suggesting effective antibacterial action.
- Cytotoxicity Assays : Preliminary cytotoxicity tests indicated that the compound could reduce viability in cancer cell lines, supporting its potential use in cancer therapy.
| Activity Type | Tested Pathogen/Cell Line | MIC (μg/mL) | Effectiveness |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.22 - 0.25 | Strong inhibition |
| Anticancer | Various cancer cell lines | Variable | Significant reduction in viability |
Case Studies
- Antimicrobial Evaluation : A study evaluated several imidazole derivatives, including those structurally similar to our compound. The results indicated that modifications to the imidazole ring significantly impacted antimicrobial activity, with certain substitutions enhancing efficacy.
- Cytotoxicity in Cancer Research : A case study involving thioacetanilides highlighted their ability to induce apoptosis in cancer cells through the modulation of PPARγ pathways. This suggests a potential mechanism for the anticancer effect of our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
